

# Physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline

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## Compound of Interest

Compound Name: 4,5-Dimethyl-2-isobutyl-3-thiazoline

Cat. No.: B1587118

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## An In-depth Technical Guide to 4,5-Dimethyl-2-isobutyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5-Dimethyl-2-isobutyl-3-thiazoline** (CAS RN: 65894-83-9), a significant heterocyclic compound utilized primarily in the flavor and fragrance industry. This document delves into its molecular structure, physicochemical characteristics, synthesis pathways with a focus on the Maillard reaction, and its chemical reactivity. Furthermore, it outlines detailed experimental protocols for its quality control and safety assessment, specifically focusing on genotoxicity testing as a self-validating system. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the scientific integrity and application of this compound.

### Introduction and Molecular Overview

**4,5-Dimethyl-2-isobutyl-3-thiazoline**, also known by its IUPAC name 4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole, is a volatile organic compound that plays a crucial role

in the formulation of savory flavors.[1] Its distinct sulfurous, nutty, and slightly meaty aroma makes it a valuable component in creating complex flavor profiles for a variety of food products. [1][2] The molecule consists of a five-membered dihydrothiazole ring, which is a heterocyclic system containing both sulfur and nitrogen atoms. This core structure is substituted with two methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position. The presence of these alkyl groups and the thiazoline ring system are key determinants of its characteristic aroma and chemical reactivity.

The compound exists as a mixture of cis and trans isomers, typically in a 60:40 ratio, with each of these diastereoisomers being a racemic mixture.[3] This isomeric complexity is an important consideration in its analysis and application.

Below is a diagram illustrating the molecular structure of **4,5-Dimethyl-2-isobutyl-3-thiazoline**.

Caption: Molecular structure of **4,5-Dimethyl-2-isobutyl-3-thiazoline**.

## Physicochemical Properties

The physical and chemical properties of **4,5-Dimethyl-2-isobutyl-3-thiazoline** are critical for its application in food systems and for ensuring its stability and safe handling. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NS	[1]
Molecular Weight	171.31 g/mol	[1]
CAS Number	65894-83-9	[1]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sulfurous, nutty, slightly meaty	[1][2]
Taste Profile	At 30 ppm: sulfur-like, nutty, brown, meaty, burnt corn	[2]
Boiling Point	208 °C at 760 mmHg	[2]
Density	0.95 g/mL	[1]
Refractive Index (n <sub>20/D</sub> )	1.49	[1]
Flash Point	87.22 °C (189.00 °F)	[3]
Purity	Typically ≥95-99%	[1]
Isomeric Composition	Mixture of cis and trans isomers (approx. 60:40)	[3]

## Chemical Properties and Reactivity

The chemical behavior of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is largely dictated by the thiazoline ring. This heterocyclic system possesses two nucleophilic centers (the nitrogen and sulfur atoms) and an electrophilic center at the carbon atom of the C=N bond. This functionality makes it a versatile intermediate in organic synthesis.

The thiazoline ring can undergo a variety of reactions, including:

- **Hydrolysis:** Under acidic conditions, the imine bond can be hydrolyzed to yield the corresponding amino thiol and isovaleraldehyde. This reaction is relevant to the stability of the compound in acidic food matrices.
- **Reduction:** The C=N double bond can be reduced to form the corresponding thiazolidine.

- **Oxidation:** The sulfur atom can be oxidized to a sulfoxide or sulfone, which would significantly alter the sensory properties of the molecule.
- **Ring-opening reactions:** The thiazoline ring can be opened under various conditions to yield linear sulfur- and nitrogen-containing compounds.

The isobutyl group and the methyl groups on the ring primarily influence the compound's steric hindrance and lipophilicity, which in turn affect its reactivity and sensory perception.

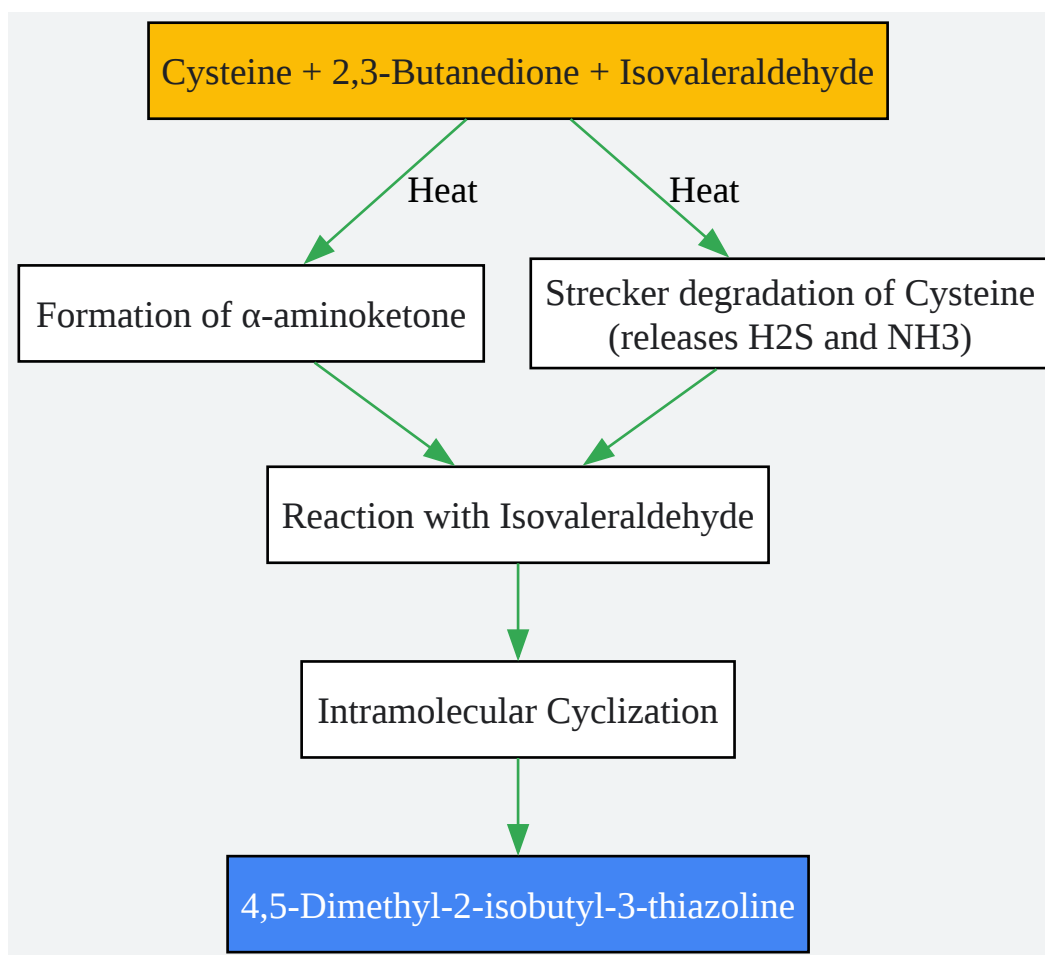
## Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline

The industrial synthesis of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is often achieved through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the development of flavor and aroma in cooked foods.

The key precursors for the synthesis of **4,5-Dimethyl-2-isobutyl-3-thiazoline** are:

- **A sulfur-containing amino acid:** Cysteine is a common source of the sulfur atom and the nitrogen atom of the thiazoline ring.
- **A dicarbonyl compound:** The 4,5-dimethyl substitution pattern suggests the involvement of 2,3-butanedione (diacetyl).
- **An aldehyde:** The 2-isobutyl group is derived from isovaleraldehyde.

The formation of the thiazoline ring in the Maillard reaction is a multi-step process. A simplified representation of the key steps is illustrated below.



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Caption: Simplified pathway for the formation of **4,5-Dimethyl-2-isobutyl-3-thiazoline** via the Maillard reaction.

## Representative Laboratory Synthesis Protocol (Maillard Reaction)

This protocol is a representative method for the synthesis of flavor compounds via the Maillard reaction and can be adapted for the synthesis of **4,5-Dimethyl-2-isobutyl-3-thiazoline**. The causality behind the choice of reactants is to provide the necessary building blocks for the target molecule. The reaction conditions (temperature, pH, and solvent) are critical for controlling the reaction pathways and maximizing the yield of the desired product.

Materials:

- L-Cysteine hydrochloride monohydrate
- 2,3-Butanedione (Diacetyl)
- Isovaleraldehyde
- Propylene glycol (food grade)
- Sodium bicarbonate
- Round-bottom flask with a reflux condenser
- Heating mantle with a stirrer
- pH meter

#### Procedure:

- **Preparation of the Reaction Mixture:** In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate in propylene glycol. The use of propylene glycol as a solvent is common in flavor chemistry as it is a food-grade solvent with a high boiling point, allowing for controlled heating.
- **pH Adjustment:** Adjust the pH of the solution to 5.5-6.5 with sodium bicarbonate. The pH is a critical parameter in the Maillard reaction, influencing the rate of reaction and the types of products formed. A slightly acidic to neutral pH is often optimal for the formation of many thiazolines.
- **Addition of Carbonyl Compounds:** Add 2,3-butanedione and isovaleraldehyde to the reaction mixture. The molar ratios of the reactants should be optimized to favor the formation of the desired product.
- **Heating and Reflux:** Heat the mixture to 120-140°C with stirring under a reflux condenser for 2-4 hours. The temperature and reaction time are key variables that control the extent of the Maillard reaction. Higher temperatures can lead to the formation of more complex and potentially undesirable byproducts.

- **Cooling and Extraction:** After the reaction is complete, cool the mixture to room temperature. The product can be extracted from the reaction mixture using a suitable solvent like diethyl ether or dichloromethane.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography to isolate **4,5-Dimethyl-2-isobutyl-3-thiazoline**.

## Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of **4,5-Dimethyl-2-isobutyl-3-thiazoline**. While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the following represents the expected key features based on its structure.

- **$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):** The  $^1\text{H}$  NMR spectrum would be expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), two singlets or doublets for the methyl groups on the thiazoline ring, and signals for the protons on the thiazoline ring itself.
- **$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):** The  $^{13}\text{C}$  NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the C=N carbon of the imine, which would appear at a characteristic downfield shift.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would likely show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  171, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the isobutyl group and cleavage of the thiazoline ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600  $\text{cm}^{-1}$ . C-H stretching and bending vibrations for the alkyl groups would also be prominent.

## Applications in Industry

The primary application of **4,5-Dimethyl-2-isobutyl-3-thiazoline** is as a flavoring agent in the food industry. Its savory and meaty notes make it a valuable component in:

- Processed meat and poultry products: To enhance or impart a roasted or grilled flavor.
- Soups, sauces, and gravies: To add depth and a savory character.
- Snack foods: To provide a savory and toasted flavor to chips, crackers, and other snacks.
- Pet food: To improve the palatability of animal feeds.

Beyond the flavor industry, the thiazoline ring system is a scaffold of interest in medicinal chemistry, and as such, **4,5-Dimethyl-2-isobutyl-3-thiazoline** could serve as a building block for the synthesis of more complex, biologically active molecules.<sup>[1]</sup>

## Safety and Regulatory Information

As a flavoring agent, **4,5-Dimethyl-2-isobutyl-3-thiazoline** has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations are crucial for establishing its safety for human consumption.

A key aspect of the safety assessment of any chemical substance is the evaluation of its genotoxic potential, i.e., its ability to damage genetic material. A standard battery of genotoxicity tests is typically performed to assess this risk. The following sections describe the principles and a generalized protocol for two of the most important in vitro genotoxicity assays, which represent a self-validating system for assessing the mutagenic and clastogenic potential of a substance.

## Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method for identifying substances that can cause gene mutations. The causality behind this experimental choice is its ability to detect a wide range of mutagenic events in a rapid and cost-effective manner.

**Principle:** The test uses several strains of the bacterium *Salmonella typhimurium* that have mutations in genes involved in histidine synthesis. These strains cannot grow in a medium lacking histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a



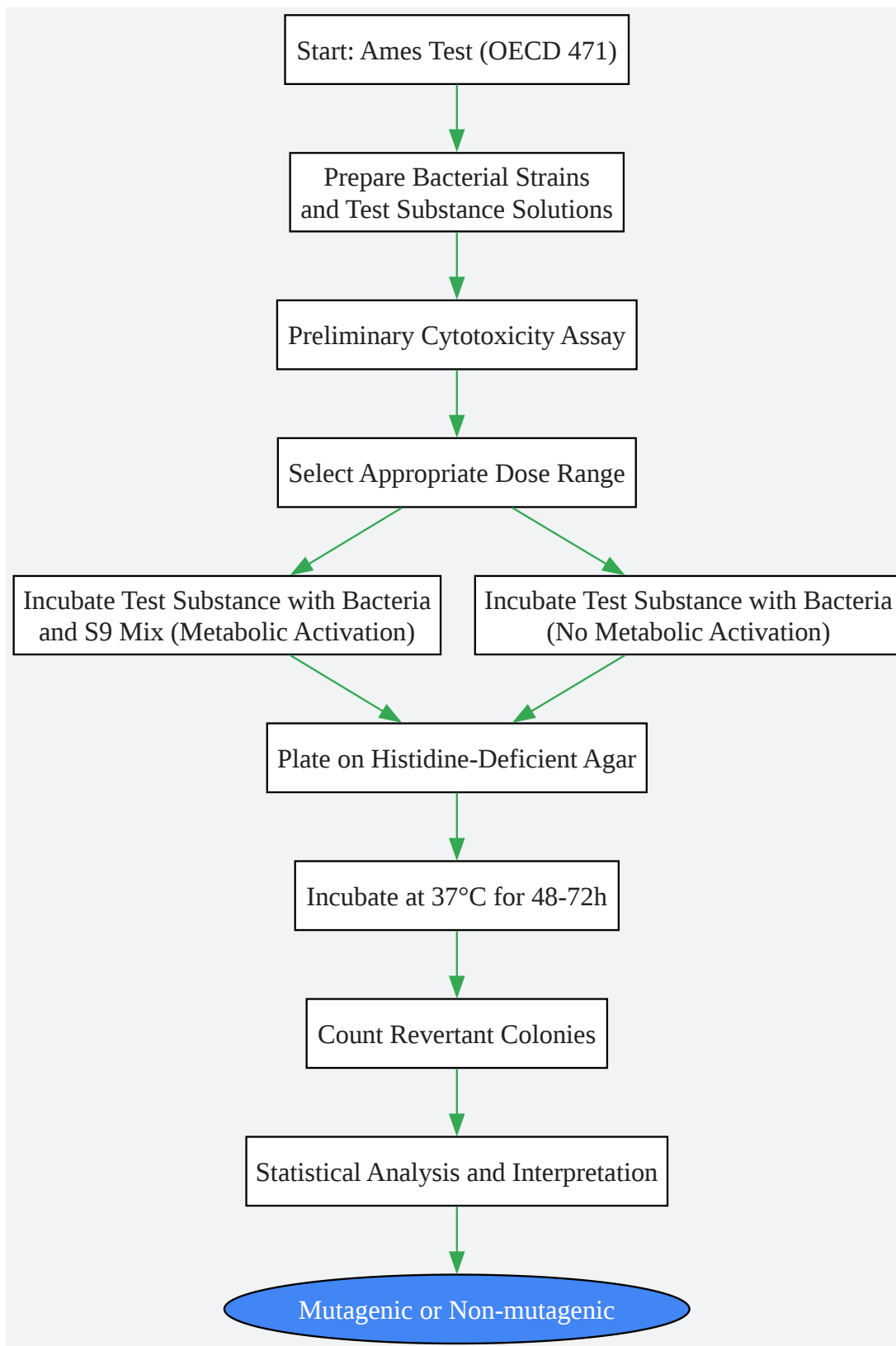
histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

**Self-Validating System:** The protocol includes both positive and negative controls to ensure the validity of the results. Positive controls are known mutagens that are expected to produce a significant increase in revertant colonies, confirming that the test system is working correctly. Negative controls (vehicle controls) establish the spontaneous reversion rate of the bacterial strains.

**Generalized Protocol:**

- **Strain Selection:** Select a set of at least five *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is because some substances are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.
- **Dose Selection:** A preliminary toxicity test is performed to determine the appropriate dose range of **4,5-Dimethyl-2-isobutyl-3-thiazoline** to be tested. The highest dose should show some evidence of toxicity or be at the limit of solubility.
- **Plate Incorporation Method:**
  - To a test tube, add the test substance, the bacterial culture, and, if required, the S9 mix.
  - Add molten top agar and gently mix.
  - Pour the mixture onto a minimal glucose agar plate.
  - Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant

colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

## Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487

The in vitro micronucleus test is used to detect substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens). The causality behind this experimental choice is its ability to detect both types of chromosomal damage in a single assay.

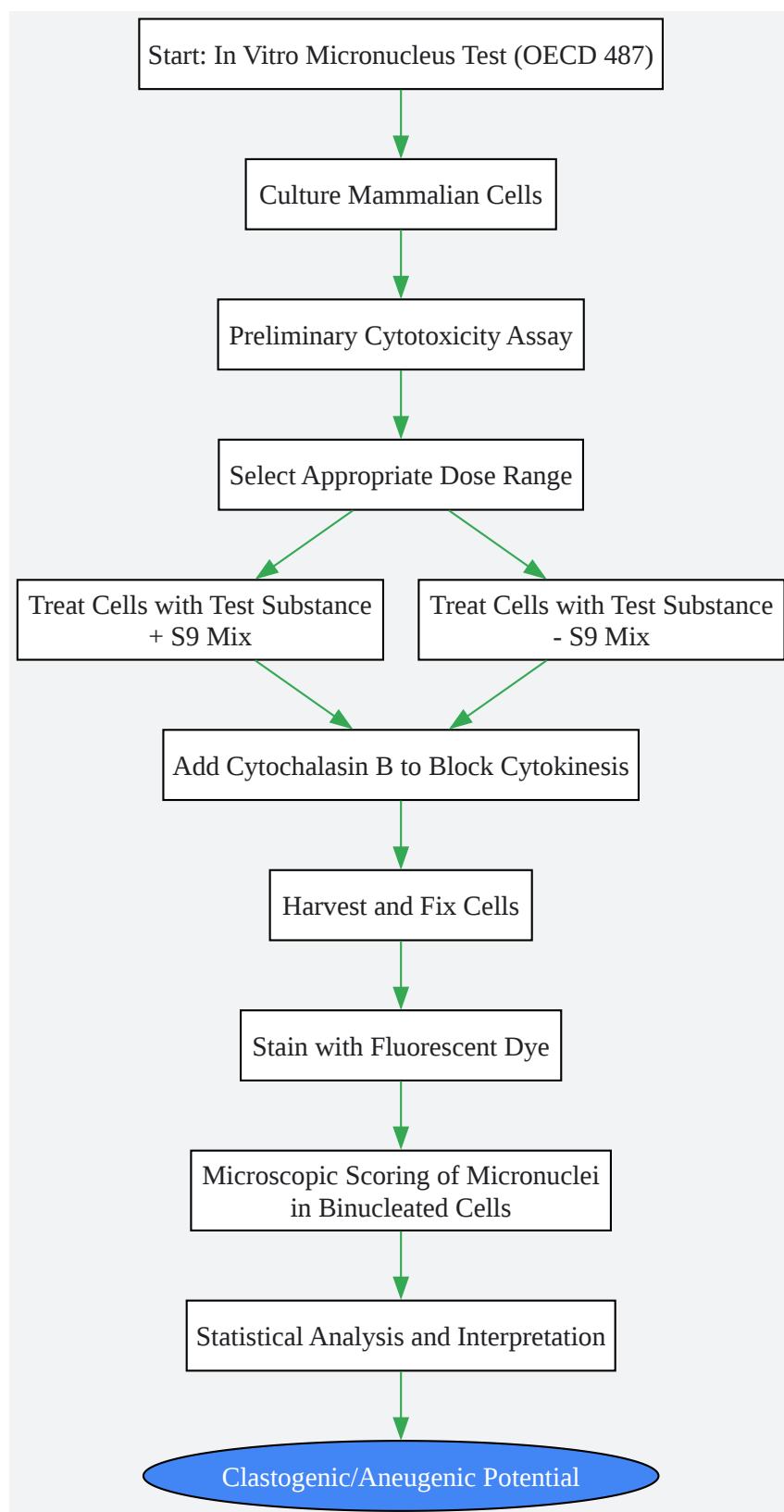
**Principle:** The test uses cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance has caused chromosomal damage.

**Self-Validating System:** The protocol includes positive controls (a known clastogen and a known aneugen) and a negative control (vehicle) to ensure the validity of the assay. The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed one cell division, ensuring that only these cells are scored for micronuclei.

**Generalized Protocol:**

- **Cell Culture:** Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) with a stable karyotype and a known cell cycle time.
- **Metabolic Activation:** As with the Ames test, the assay is performed with and without a metabolic activation system (S9 fraction).
- **Dose Selection:** A preliminary cytotoxicity test is performed to determine the appropriate dose range. The highest concentration should induce approximately 50-60% cytotoxicity.
- **Treatment:** Treat the cell cultures with a range of concentrations of **4,5-Dimethyl-2-isobutyl-3-thiazoline** for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).

- **Cytokinesis Block:** Add cytochalasin B to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
- **Harvesting and Staining:** Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable fluorescent dye (e.g., acridine orange or DAPI).
- **Scoring:** Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- **Data Analysis:** A substance is considered positive in the micronucleus test if it induces a dose-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.



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Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

## Conclusion

**4,5-Dimethyl-2-isobutyl-3-thiazoline** is a chemically and sensorially significant molecule with important applications in the flavor industry. Its synthesis, primarily through the Maillard reaction, is a testament to the complex chemistry that underlies food flavor development. A thorough understanding of its physical and chemical properties, as well as its safety profile, is essential for its responsible and effective use. The experimental protocols outlined in this guide provide a framework for the quality control and safety assessment of this compound, ensuring its integrity and suitability for its intended applications. This technical guide serves as a foundational resource for scientists and researchers working with this and similar heterocyclic compounds.

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